molecular formula C16H20N8S B6452794 4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2548991-35-9

4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6452794
CAS No.: 2548991-35-9
M. Wt: 356.5 g/mol
InChI Key: MRRJUWCJICXDFA-UHFFFAOYSA-N
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Description

The compound 4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic molecule featuring a triazolopyridazine core linked to a pyrimidine ring via a piperazine bridge. Key structural attributes include:

  • Methylsulfanyl substituent: A sulfur-containing group that may enhance lipophilicity and influence metabolic stability.
  • Piperazine linker: Facilitates conformational flexibility and solubility, commonly used in medicinal chemistry to optimize pharmacokinetics.

Properties

IUPAC Name

3-methyl-6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8S/c1-11-10-15(18-16(17-11)25-3)23-8-6-22(7-9-23)14-5-4-13-20-19-12(2)24(13)21-14/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRJUWCJICXDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolopyridazine-Based Bromodomain Inhibitors

Example Compound: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) .

Parameter Target Compound AZD5153
Core Structure Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine
Linker Piperazine Piperidine-phenoxyethyl-piperazine
Key Substituents Methylsulfanyl (pyrimidine), methyl (triazolo) Methoxy (triazolo), dimethylpiperazinone
Biological Activity Not explicitly reported BRD4 inhibitor; potent c-Myc downregulation and tumor growth inhibition
Pharmacokinetic Profile Unknown High oral bioavailability, optimized clearance

The methylsulfanyl group in the target compound may offer metabolic advantages over methoxy groups due to reduced oxidative susceptibility .

Sulfur-Containing Heterocycles

Example Compounds :

3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (39) .

2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide .

Parameter Target Compound Compound 39 Acetamide Derivative
Sulfur Group Methylsulfanyl (thioether) Methylsulfinyl/sulfonyl Sulfanyl-acetamide
Core Structure Triazolo[4,3-b]pyridazine + pyrimidine Imidazopyridazine Triazolo[4,3-b]pyridazine
Solubility Moderate (thioether) High (sulfonyl polar group) Moderate (amide enhances polarity)
Metabolic Stability Likely high (thioether resists oxidation) Sulfoxide/sulfone prone to reduction Acetamide may undergo hydrolysis

Key Insight : The methylsulfanyl group in the target compound balances lipophilicity and stability compared to sulfonyl/sulfinyl groups, which improve solubility but may reduce metabolic resistance .

Piperazine-Linked Derivatives

Example Compounds :

Impurity B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .

Parameter Target Compound Impurity B(BP) Thienopyrimidine Derivative
Linker Piperazine Piperazine-propyl Piperazinylmethyl
Core Structure Pyrimidine + triazolopyridazine Triazolo[4,3-a]pyridinone Thienopyrimidine + benzoimidazole
Substituents Methylsulfanyl Phenylpiperazine Methanesulfonyl, morpholine
Synthetic Challenges Potential isomerization (triazolo position) Stable triazolo[4,3-a] configuration Sulfonyl group introduces polarity

Key Insight: The target compound’s triazolo[4,3-b]pyridazine core may face isomerization risks under certain conditions, unlike the stable triazolo[4,3-a]pyridinone in Impurity B(BP) .

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